4-{1,3-Bis[(4-methylphenyl)sulfonyl]imidazolidin-2-yl}-2-methoxyphenol
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Overview
Description
4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group, an imidazolidine ring, and two methylbenzenesulfonyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with imidazolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene: Used as a ligand in coordination chemistry and catalysis.
Uniqueness
4-[1,3-BIS(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENOL is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its dual sulfonyl groups and imidazolidine ring offer distinct reactivity patterns compared to similar compounds, making it valuable for specialized research and industrial purposes .
Properties
Molecular Formula |
C24H26N2O6S2 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-[1,3-bis-(4-methylphenyl)sulfonylimidazolidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26N2O6S2/c1-17-4-9-20(10-5-17)33(28,29)25-14-15-26(34(30,31)21-11-6-18(2)7-12-21)24(25)19-8-13-22(27)23(16-19)32-3/h4-13,16,24,27H,14-15H2,1-3H3 |
InChI Key |
WTQSURWJVDWURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC(=C(C=C3)O)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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